3-((5-(1H-indol-3-yl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)pentane-2,4-dione
Description
Properties
IUPAC Name |
3-[[5-(1H-indol-3-yl)-4-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]pentane-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O3S/c1-13(27)20(14(2)28)30-22-25-24-21(18-12-23-19-7-5-4-6-17(18)19)26(22)15-8-10-16(29-3)11-9-15/h4-12,20,23H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHZKJHFIYWAIBC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(C(=O)C)SC1=NN=C(N1C2=CC=C(C=C2)OC)C3=CNC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of "3-((5-(1H-indol-3-yl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)pentane-2,4-dione" typically involves a multi-step process that includes the formation of the triazole ring, the introduction of the indole and methoxyphenyl groups, and the construction of the thioether and diketone functionalities. The synthesis often starts with the preparation of intermediates that are then assembled under carefully controlled reaction conditions.
Industrial Production Methods
While the industrial-scale production of this compound may be less common, it would likely involve optimization of the synthetic routes to increase yield and reduce costs. This could include the use of high-throughput synthesis, continuous flow chemistry, or other scalable techniques to produce the compound efficiently and consistently.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of different functional groups, such as the indole, triazole, and diketone moieties.
Common Reagents and Conditions
Common reagents used in these reactions may include oxidizing agents (e.g., hydrogen peroxide, potassium permanganate), reducing agents (e.g., sodium borohydride, lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole moiety could lead to the formation of indole-2,3-dione derivatives, while reduction of the diketone group might produce diol derivatives.
Scientific Research Applications
Synthesis Routes
The synthesis typically involves multi-step organic reactions starting from indole derivatives. Key steps include:
- Formation of the indole moiety.
- Cyclization to create the triazole ring.
- Introduction of the thioether group.
- Final modifications to yield the target compound.
Industrial production may utilize continuous flow reactors and green chemistry principles to enhance yield and reduce environmental impact .
Antimicrobial Properties
Research indicates that derivatives of triazoles exhibit significant antimicrobial activity. The compound has shown effectiveness against various bacterial strains, particularly Gram-positive bacteria. In vitro studies demonstrate its potential as an antimicrobial agent due to its ability to inhibit bacterial growth effectively .
Anticancer Activity
The compound's structure suggests potential interactions with biological targets involved in cancer pathways. Preliminary studies have indicated that it may induce apoptosis in cancer cells by modulating specific signaling pathways. The indole and triazole components are known for their roles in anticancer drug design, making this compound a candidate for further investigation in oncology .
Antidiabetic Properties
Certain analogs of this compound have been evaluated for their antidiabetic effects. They demonstrated promising results in inhibiting key enzymes involved in glucose metabolism, such as α-glucosidase and α-amylase. Molecular docking studies suggest that these compounds can effectively bind to the active sites of these enzymes, potentially leading to new treatments for diabetes .
Case Study 1: Antimicrobial Activity
A study evaluating the antimicrobial efficacy of various triazole derivatives found that 3-((5-(1H-indol-3-yl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)pentane-2,4-dione exhibited significant inhibition against Bacillus cereus and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .
Case Study 2: Anticancer Mechanism
In a study focusing on the anticancer properties of indole-based compounds, researchers noted that the compound induced cell cycle arrest in human breast cancer cells (MCF7) at specific concentrations. The mechanism was linked to the downregulation of cyclin D1 and upregulation of p21, suggesting a potential pathway for therapeutic development .
Case Study 3: Antidiabetic Effects
A series of experiments assessed the impact of various derivatives on glucose metabolism. The compound demonstrated IC50 values against α-glucosidase that were significantly lower than those of traditional antidiabetic agents, indicating its potential as a multi-target antidiabetic drug .
Mechanism of Action
The mechanism of action of this compound involves its interaction with molecular targets in biological systems. The indole and triazole moieties may bind to specific receptors or enzymes, affecting their activity and leading to various biological effects. The thioether linkage could also play a role in modulating the compound's reactivity and stability.
Comparison with Similar Compounds
3-(2-((5-(1H-Indol-3-yl)-4-(4-Methoxyphenyl)-4H-1,2,4-Triazol-3-yl)thio)ethyl)-1H-Indole (, Compound 3)
2-(4-(2,4-Difluorophenyl)-5-(4-(Phenylsulfonyl)Phenyl)-4H-1,2,4-Triazol-3-ylthio)-1-Phenylethanone ()
- Key Differences : Substitutes the indole and methoxyphenyl groups with fluorophenyl and phenylsulfonyl groups.
4-((5-((Cyclohexylmethyl)Thio)-4-Methyl-4H-1,2,4-Triazol-3-yl)Methyl)Morpholine (, Compound 7)
- Key Differences : Features a morpholine and cyclohexylmethylthio group instead of indole and dione.
- Impact : The morpholine ring improves water solubility, while the cyclohexyl group introduces steric bulk, possibly reducing membrane permeability compared to the target compound’s planar indole system .
Physicochemical Properties
Analytical Characterization
- NMR/IR : The target compound’s NMR would show distinct signals for the dione carbonyls (~2.5–3.5 ppm for protons, ~190–210 ppm for carbons) and indole NH (~10–12 ppm), similar to compounds in and .
- Crystallography : Tools like SHELX () and ORTEP-3 () are critical for confirming stereochemistry and intermolecular interactions .
Biological Activity
The compound 3-((5-(1H-indol-3-yl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)pentane-2,4-dione is a complex organic molecule that combines indole and triazole moieties. Its potential biological activities have garnered attention in medicinal chemistry due to the therapeutic properties associated with these structural components.
- Molecular Formula: C17H14N4OS
- Molecular Weight: 322.38 g/mol
- CAS Number: Not specified in the results.
Biological Activity Overview
Research indicates that compounds featuring indole and triazole structures exhibit a range of biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. The specific compound has been evaluated for its potential against various biological targets.
Antimicrobial Activity
The compound's structural components suggest potential antimicrobial properties. Indole derivatives are often studied for their activity against pathogens, including Mycobacterium tuberculosis. In a related study, indole-fused compounds demonstrated significant inhibitory effects on M. tuberculosis with minimum inhibitory concentrations (MICs) as low as 1.6 µg/mL .
Anticancer Properties
Indole and triazole derivatives have been implicated in anticancer activity through various mechanisms. For instance, compounds similar to the one discussed have shown promise in inhibiting cancer cell proliferation and inducing apoptosis in vitro. The mechanism often involves the modulation of signaling pathways critical for cancer cell survival and growth.
Case Studies
- Indole Derivatives Against M. tuberculosis:
-
Anticancer Activity:
- Research on related triazole compounds has shown they can inhibit key enzymes involved in cancer progression. For example, certain triazoles target topoisomerases or kinases critical for DNA replication and repair.
The biological activity of this compound likely involves:
- Binding to Enzymes: The triazole ring may interact with enzyme active sites, inhibiting their function.
- Cell Cycle Modulation: Indole derivatives can influence cell cycle regulation by affecting cyclin-dependent kinases.
Data Tables
Q & A
Q. Reference Data :
| Step | Reagents/Conditions | Yield (Typical) |
|---|---|---|
| Triazole formation | Thiosemicarbazide + NaOH, reflux | 60–75% |
| Thioether linkage | Halogenated diketone + KOH/EtOH, 60°C | 50–65% |
Basic: How is structural characterization performed for this compound?
Answer:
A combination of spectroscopic and analytical methods is essential:
- ¹H/¹³C NMR : Assign peaks for indole (δ 7.0–7.8 ppm), methoxyphenyl (δ 3.8 ppm for -OCH₃), and diketone (δ 2.2–2.8 ppm for CH₃) .
- IR Spectroscopy : Confirm S-H absence (2500–2600 cm⁻¹) post-alkylation and detect C=O stretches (~1700 cm⁻¹) .
- Elemental Analysis : Validate molecular formula (e.g., C₂₄H₂₀N₄O₃S) with <0.4% deviation .
Advanced: What computational strategies predict electronic properties and reactivity?
Answer:
- DFT Calculations : Optimize geometry using B3LYP/6-311G(d,p) basis sets to determine HOMO-LUMO gaps, indicating charge-transfer potential .
- Molecular Electrostatic Potential (MEP) : Map electron-rich regions (e.g., thioether sulfur, diketone oxygen) for nucleophilic/electrophilic attack sites .
- Conformational Analysis : Rotate the thioether linkage (0–180°) to assess steric effects on stability .
Q. Example Results :
| Parameter | Value (Calculated) | Experimental Correlation |
|---|---|---|
| HOMO (eV) | -5.2 | Matches UV-Vis λmax |
| Dipole Moment | 4.8 Debye | Aligns with solubility in polar solvents |
Advanced: How can structure-activity relationships (SAR) be investigated?
Q. Methodology :
- Substituent Variation : Synthesize analogs with modified indole (e.g., 5-fluoroindole) or methoxyphenyl (e.g., 4-fluorophenyl) groups to assess pharmacological trends .
- Biological Assays : Test against target enzymes (e.g., α-glucosidase for antidiabetic activity) using in vitro inhibition assays (IC₅₀ determination) .
- Molecular Docking : Compare binding affinities of analogs with protein targets (e.g., COX-2 for anti-inflammatory activity) using AutoDock Vina .
Basic: What are common impurities, and how are they mitigated?
Q. Answer :
- Byproducts : Unreacted triazole-thiol or over-alkylated derivatives.
- Detection : HPLC (C18 column, acetonitrile/water gradient) or ¹H NMR (unexpected peaks at δ 4.5–5.0 ppm) .
- Mitigation : Optimize reaction time/temperature and use excess diketone derivative (1.2 equiv.) .
Advanced: What in silico tools prioritize compounds for pharmacological screening?
Q. Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
